molecular formula C7H9F3N2O B11745651 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- CAS No. 2059147-59-8

1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)-

Cat. No.: B11745651
CAS No.: 2059147-59-8
M. Wt: 194.15 g/mol
InChI Key: YKJRYZDHSNNEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of a trifluoromethyl group, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. The presence of the trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents.

Industrial Production Methods: Industrial production often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different pyrazoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of pyrazole aldehydes or ketones.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets. These interactions can lead to alterations in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • 1H-Pyrazole, 1,5-dimethyl-
  • 1H-Pyrazole, 1,5-dimethyl-3-(difluoromethyl)-
  • 1H-Pyrazole, 1,5-dimethyl-3-(chloromethyl)-

Uniqueness: 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry.

Biological Activity

1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)- is a compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazoles are characterized by their five-membered ring structure containing two nitrogen atoms, which contribute to their pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C6H10N2O
  • Molecular Weight : 126.159 g/mol
  • CAS Number : 153912-60-8
  • InChI Key : XJBMHIHXRARJJS-UHFFFAOYSA-N

Synthesis

The synthesis of 1H-Pyrazole derivatives often involves reactions with various precursors such as hydrazines and diketones. Recent advancements have shown that the introduction of trifluoromethyl groups significantly enhances the biological activity of pyrazole derivatives. The compound can be synthesized through nucleophilic addition followed by cyclization processes, yielding high purity and yield rates (70–95%) under optimized conditions .

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. In particular, 1H-Pyrazole derivatives have demonstrated inhibitory effects on various cancer cell lines, including:

  • Breast Cancer : Inhibition of MDA-MB-231 cells.
  • Liver Cancer : Inhibition of HepG2 cells.
    These compounds have been shown to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in tumor growth .

Anti-inflammatory Effects

Studies have reported that certain pyrazole derivatives exhibit potent anti-inflammatory activities. For instance, compounds synthesized from 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM . These findings suggest that pyrazoles could serve as effective anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored against various pathogens. Notably, compounds have shown activity against:

  • Bacteria : E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
    In particular, modifications in the amide linkage have been found to enhance antimicrobial efficacy .

Case Studies

Several studies highlight the biological relevance of 1H-Pyrazole derivatives:

StudyFindings
Selvam et al.Synthesized novel pyrazoles with up to 85% TNF-α inhibition .
Chovatia et al.Tested anti-tubercular properties against Mycobacterium tuberculosis with promising results .
Argade et al.Developed antimicrobial compounds showing significant activity against standard drugs .

The mechanisms underlying the biological activities of pyrazoles often involve:

  • Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors in inflammatory pathways.
  • Modulation of Gene Expression : Certain derivatives can alter gene expression profiles associated with cancer progression.
  • Induction of Apoptosis : Pyrazoles can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .

Properties

IUPAC Name

[1,5-dimethyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-4-5(3-13)6(7(8,9)10)11-12(4)2/h13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJRYZDHSNNEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301198489
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059147-59-8
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2059147-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-methanol, 1,5-dimethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301198489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.